molecular formula C20H18FN3OS B2519356 (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897472-23-0

(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2519356
CAS No.: 897472-23-0
M. Wt: 367.44
InChI Key: KDZNGYNABCPGTK-RMKNXTFCSA-N
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Description

(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Assays: It can be tested in various biological assays to evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug Development: The compound may serve as a lead compound in drug development programs targeting specific diseases.

Industry

    Material Science: It could be explored for use in the development of new materials with unique properties.

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with Piperazine: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the piperazine-benzothiazole derivative with cinnamaldehyde under basic conditions to form the prop-2-en-1-one moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or prop-2-en-1-one moieties.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The benzothiazole ring and the piperazine nitrogen atoms are potential sites for substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Lacks the fluorine atom.

    (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one can significantly influence its biological activity and pharmacokinetic properties, making it unique compared to its analogs.

Properties

IUPAC Name

(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNGYNABCPGTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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